molecular formula C14H20ClNO3 B13715714 Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate Hydrochloride

Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate Hydrochloride

Cat. No.: B13715714
M. Wt: 285.76 g/mol
InChI Key: FOLCBOPPAKXOJZ-UHFFFAOYSA-N
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Description

Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate Hydrochloride is a piperidine derivative characterized by a benzyl group at the 1-position, a hydroxyl group at the 4-position, and a methyl ester carboxylate moiety also at the 4-position. This compound is of interest in medicinal chemistry due to its structural features, which may influence receptor binding, solubility, and metabolic stability.

Properties

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C14H19NO3.ClH/c1-18-13(16)14(17)7-9-15(10-8-14)11-12-5-3-2-4-6-12;/h2-6,17H,7-11H2,1H3;1H

InChI Key

FOLCBOPPAKXOJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate Hydrochloride typically involves the reaction of 1-benzyl-4-hydroxypiperidine-4-carbonitrile with concentrated hydrochloric acid. The reaction is carried out at 90°C for one hour, followed by concentration and drying under high vacuum .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis route mentioned above can be scaled up for industrial purposes, ensuring proper reaction conditions and safety measures are maintained.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound .

Scientific Research Applications

Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate Hydrochloride has several applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with different biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

Key structural analogs differ in substituent positions, functional groups, and ester moieties. Below is a systematic comparison:

Table 1: Structural Comparison of Piperidine Derivatives
Compound Name Substituent at 1-Position Functional Group at 4-Position Ester Group Molecular Weight (g/mol) CAS RN
Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate HCl Benzyl Hydroxyl (OH) Methyl 311.79 (calculated) Not provided
Methyl 1-Benzyl-4-oxopiperidine-3-carboxylate HCl Benzyl Oxo (C=O) at 3-position Methyl 295.75 (anhydrous) 3939-01-3
Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate HCl Hydrate Benzyl Oxo (C=O) Ethyl 297.78 (anhydrous) 1454-53-1
(1-Methylpiperidin-4-yl) Benzoate HCl Methyl Benzoate ester N/A 271.74 40378-58-3

Key Observations :

  • Positional Isomerism : Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate HCl uniquely features hydroxyl and methyl ester groups at the 4-position, while analogs like Methyl 1-Benzyl-4-oxopiperidine-3-carboxylate HCl () place the oxo group at the 3-position.
  • Functional Group Impact : The hydroxyl group in the target compound may enhance hydrogen bonding compared to oxo-containing analogs, influencing solubility and target interactions.

Physicochemical and Pharmacological Implications

  • Hydroxyl vs. However, oxo groups may enhance stability against oxidation.
  • Benzyl Substitution : The benzyl group at the 1-position is conserved in several analogs (), suggesting a role in hydrophobic interactions or π-π stacking in receptor binding.
  • Safety Profiles: Limited toxicological data are available for many analogs.

Case Study: Yohimbine Hydrochloride (Indirect Analog)

Unlike the target compound, Yohimbine is a yohimban derivative with α2-adrenergic receptor antagonism. This highlights how ester and heterocyclic moieties can diverge in pharmacological applications despite superficial similarities.

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